

research applications of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Cat. No.:	B077607

[Get Quote](#)

An In-Depth Technical Guide to the Research Applications of **4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine**

Foreword: The Strategic Value of the Substituted Pyrimidine Core

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands out as a "privileged structure." Its prevalence in the essential biomolecules of DNA and RNA is a testament to its fundamental role in biological systems.^{[1][2]} This inherent biocompatibility, combined with its versatile chemical reactivity, makes pyrimidine and its derivatives a cornerstone of medicinal chemistry.^{[3][4]} Our focus here is on a specific, highly functionalized derivative: **4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine**. This guide will elucidate the strategic importance of this molecule, not as an end product, but as a pivotal intermediate—a molecular launchpad for constructing complex, high-value compounds. We will explore its core reactivity, provide field-proven protocols for its key transformations, and contextualize its application within the demanding arena of therapeutic agent development.

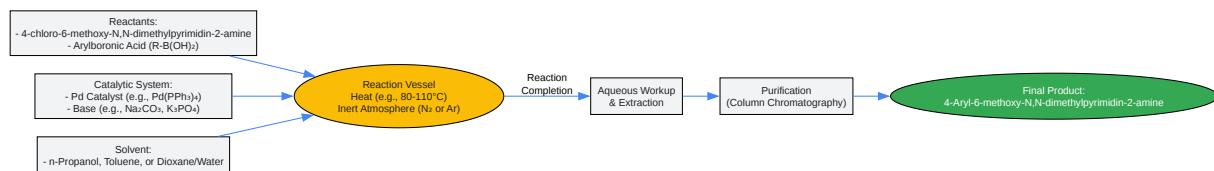
Molecular Profile and Physicochemical Properties

Understanding the structural and electronic nature of **4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine** is fundamental to appreciating its synthetic utility. The molecule's architecture presents a unique convergence of functional groups that dictate its reactivity.

- The Pyrimidine Core: An electron-deficient aromatic heterocycle, predisposing it to nucleophilic attack.
- C4-Chloro Group: The primary reactive center. The chlorine atom is an excellent leaving group, strategically positioned for displacement via nucleophilic aromatic substitution (SNAr) or for participation in transition-metal-catalyzed cross-coupling reactions.
- C6-Methoxy Group: An electron-donating group that modulates the overall electron density of the pyrimidine ring, influencing the regioselectivity of reactions.
- C2-Dimethylamino Group: A strong electron-donating group that further influences the electronic properties of the scaffold.

Caption: Chemical Structure of the Topic Compound.

A summary of its key properties is provided below.


Property	Value
Molecular Formula	C ₇ H ₁₀ ClN ₃ O
Molecular Weight	187.63 g/mol
CAS Number	154714-35-9
Appearance	Typically an off-white to yellow solid
Solubility	Soluble in polar aprotic solvents (e.g., DMF, NMP, Dioxane), alcohols

Core Application: A Scaffold for Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

One of the most powerful and prevalent applications of this compound is as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.^{[5][6]} This palladium-catalyzed reaction enables the formation of a carbon-carbon bond at the C4 position, replacing the chloro group with a wide variety of aryl or heteroaryl moieties. This transformation is a cornerstone in the

synthesis of kinase inhibitors and other complex molecular architectures where a biaryl or heteroaryl-aryl linkage is required.[7][8][9][10]

The causality behind this experimental choice is clear: the Suzuki reaction offers exceptional functional group tolerance, proceeds under relatively mild conditions, and utilizes commercially available and generally stable boronic acid reagents. This makes it an ideal method for rapidly building molecular diversity from the pyrimidine core.

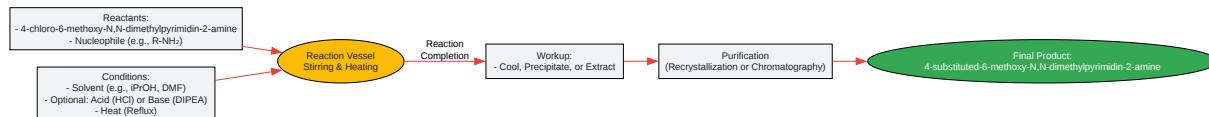
[Click to download full resolution via product page](#)

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, self-validating system adapted from established literature for the synthesis of 4-aryl-substituted pyrimidine derivatives.[5][6]

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.5 eq.).
- **Inerting:** Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.


- Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., n-propanol or a mixture of dioxane and water) to the flask via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.) to the reaction mixture. The mixture may change color upon addition.
- Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting chloropyrimidine is a key indicator of completion. Typical reaction times are 12-24 hours.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-methoxy-N,N-dimethylpyrimidin-2-amine product.

Arylboronic Acid	Resulting C4-Substituent	Typical Catalyst/Base	Reference
Phenylboronic acid	Phenyl	$\text{Pd}(\text{OAc})_2/\text{PPh}_3$, Na_2CO_3	[5][6]
4-Nitrophenylboronic acid	4-Nitrophenyl	$\text{Pd}(\text{OAc})_2/\text{PPh}_3$, Na_2CO_3	[5][6]
4-Carboxyphenylboronic acid	4-Carboxyphenyl	$\text{Pd}(\text{OAc})_2/\text{PPh}_3$, Na_2CO_3	[5][6]
Furan-2-ylboronic acid	Furan-2-yl	$\text{Pd}(\text{OAc})_2/\text{PPh}_3$, Na_2CO_3	[5][6]

Core Application: Scaffold Elaboration via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms, makes the C4-chloro substituent highly susceptible to displacement by nucleophiles. This SNAr reaction is a fundamental and widely exploited pathway for introducing nitrogen, oxygen, or sulfur-based functional groups, dramatically expanding the chemical space accessible from this intermediate.^[11] Reactions with amines are particularly significant, as the resulting aminopyrimidine motif is a key pharmacophore in a vast number of kinase inhibitors.^{[12][13]}

The choice of an SNAr reaction is driven by its operational simplicity and the broad availability of amine nucleophiles. The reaction often proceeds under thermal conditions, sometimes with acid catalysis to activate the pyrimidine ring or a base to deprotonate the incoming nucleophile.

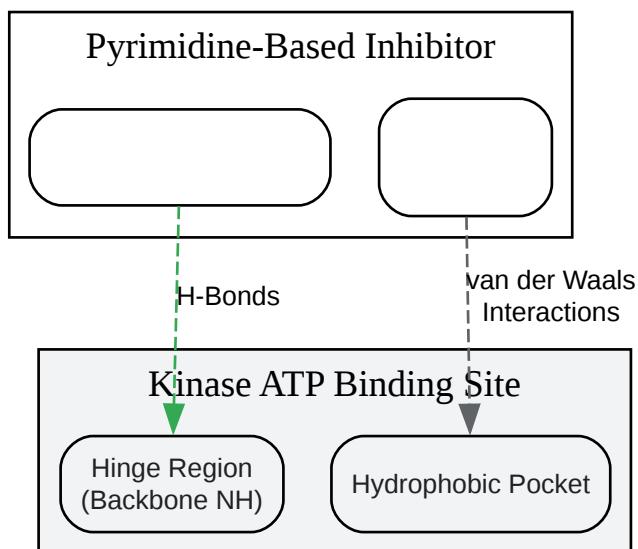
[Click to download full resolution via product page](#)

Caption: General Workflow for Nucleophilic Aromatic Substitution.

Field-Proven Experimental Protocol: SNAr with Amines

This protocol provides a reliable framework for the synthesis of 4-aminopyrimidine derivatives, a critical step in the development of many targeted therapies.^[12]

- Setup: In a suitable reaction vessel, suspend **4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine** (1.0 eq.) in a solvent such as isopropanol (iPrOH) or N,N-dimethylformamide (DMF).
- Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq.).


- Catalysis (if required): For less reactive amines, a few drops of concentrated HCl can be added to catalyze the reaction. For reactions involving amine hydrochlorides, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) should be added to free the amine.
- Reaction: Heat the mixture to reflux and maintain for 4-16 hours.
- Monitoring: Track the consumption of the starting material using TLC or LC-MS.
- Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of **4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine** is realized in its application as a precursor to potent and selective kinase inhibitors.[\[13\]](#)[\[14\]](#) Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[\[1\]](#) The 2,4-diaminopyrimidine scaffold, readily synthesized from our title compound via the SNAr protocol above, is a classic "hinge-binding" motif. It forms crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket, providing a stable anchor for the inhibitor.

The substituent introduced at the C4-position (via SNAr) and further modifications at other positions (often following a Suzuki coupling at a different site) are tailored to occupy specific sub-pockets of the kinase, thereby conferring potency and selectivity. Derivatives based on this core have been investigated as inhibitors for a range of kinases, including:

- Cyclin-Dependent Kinases (CDKs)[\[13\]](#)[\[14\]](#)
- Epidermal Growth Factor Receptor (EGFR)[\[2\]](#)
- Vascular Endothelial Growth Factor Receptor (VEGFR)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Pyrimidine Inhibitor in a Kinase Active Site.

Conclusion and Future Outlook

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is more than a mere chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, centered on the C4-chloro position, provides reliable and high-yielding pathways to complex molecular scaffolds through cornerstone reactions like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Its principal application lies in the rapid generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors for oncology and beyond. As drug discovery continues to demand increasingly complex and specific molecules, the utility of versatile, functionalized building blocks like this one will only grow, solidifying the role of the pyrimidine core in the future of medicine.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2014). *Der Pharma Chemica*.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and **4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine**. (2025).
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015).
- Kilogram-Scale Synthesis of 4-Chloro-6-(6-methoxypyridin- 3-yl)pyrimidine through a Suzuki–Miyaura Cross-Coupling Using Micellar Catalysis. (2020).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2008). *Bioorganic & Medicinal Chemistry Letters*.
- 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. (2004). *Bioorganic & Medicinal Chemistry Letters*.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6-methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). *Journal of Medicinal Chemistry*.
- Application Notes and Protocols for Suzuki–Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. *BenchChem*.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). *Organic & Biomolecular Chemistry*.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). *Synthesis*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. derpharmacemica.com [derpharmacemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6-methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [research applications of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077607#research-applications-of-4-chloro-6-methoxy-n-n-dimethylpyrimidin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com